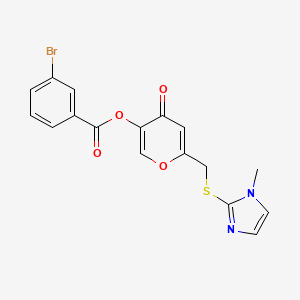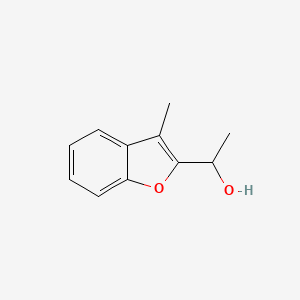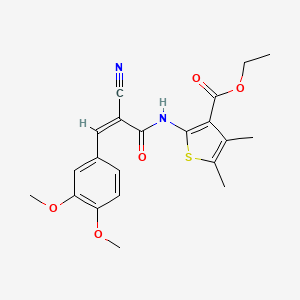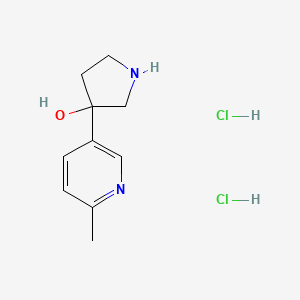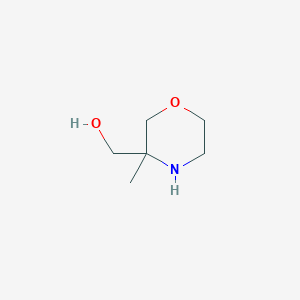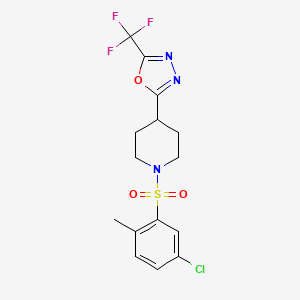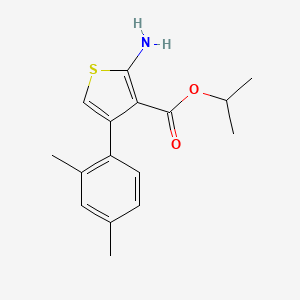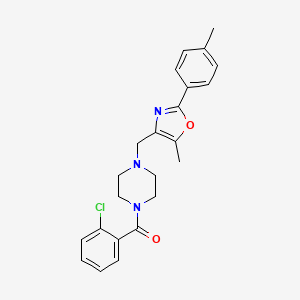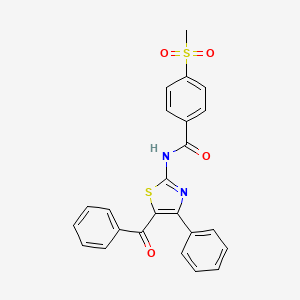![molecular formula C19H21NO7S B2995734 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 1448027-46-0](/img/structure/B2995734.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl moiety . This is a common structural motif found in many natural products and synthetic molecules exhibiting a broad spectrum of biological activities .
Chemical Reactions Analysis
Again, while specific reactions involving your compound are not available, similar compounds have been involved in reactions such as Pd-catalyzed C-N cross-coupling and Se-Se bond cleavage with sodium borohydride or rongalite .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. While specific properties for your compound are not available, similar compounds have been analyzed using techniques like NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
Medicinal Chemistry Applications
- The compound has been investigated for its potential as an allosteric modulator of NMDA receptors, which are crucial in neurological processes. In a study, similar tetrahydro-3-benzazepines showed high affinity towards the ifenprodil binding site on NMDA receptors, indicating potential applications in neurological disorders (Tewes et al., 2016).
- Sulfonamide derivatives, including structures similar to the given compound, have been evaluated for their inhibitory activity against carbonic anhydrase, an enzyme involved in various physiological processes. Some derivatives demonstrated significant in vitro inhibitory properties, suggesting their potential in developing therapeutics for conditions like glaucoma (Sethi et al., 2013).
Organic Synthesis and Chemical Reactivity
- Research into the reactivity of N-alkynylated sulfoximines, which share a functional group similarity with the target compound, has shown that these structures can undergo smooth transformations with benzoic acids and sulfonamides. This reactivity profile opens up pathways for synthesizing a wide range of hydroacyloxylation or hydroamination products, potentially expanding the utility of similar compounds in organic synthesis (Pirwerdjan et al., 2015).
Supramolecular Chemistry
- The synthesis and characterization of complexes using sulfonamide Schiff bases, related to the compound , have been explored. These studies have led to the development of novel complexes with potential applications in catalysis, sensor design, and materials science. The ability to form diverse supramolecular architectures through hydrogen bonding and π-π interactions highlights the versatility of such compounds (Li et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures have shown potent activities against various cell lines . For instance, compounds substituted with benzo[d][1,3]dioxol-5-yl have displayed inhibition of VEGFR1 , indicating potential anti-angiogenic activity.
Mode of Action
Similar compounds have shown to inhibit vegfr1, which could lead to the inhibition of vegf-induced cell migration . This suggests that the compound might interact with its targets to inhibit certain cellular processes, potentially leading to anti-angiogenic effects.
Biochemical Pathways
The inhibition of vegfr1 suggests that the compound might affect angiogenesis-related pathways . Furthermore, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines , indicating potential effects on cell cycle regulation pathways.
Pharmacokinetics
The molecular properties of similar compounds have been predicted using various software tools . These properties, including Lipinski’s Rule of Five, are important for a drug’s pharmacokinetics and can impact its bioavailability .
Result of Action
Similar compounds have shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound might have potential antitumor effects.
Action Environment
The synthesis and application of similar compounds have been studied under various conditions , suggesting that environmental factors could potentially influence the action of this compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c21-15(13-2-4-17-18(10-13)27-12-26-17)6-7-20-28(22,23)14-3-5-16-19(11-14)25-9-1-8-24-16/h2-5,10-11,15,20-21H,1,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIJTIRBOVDFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

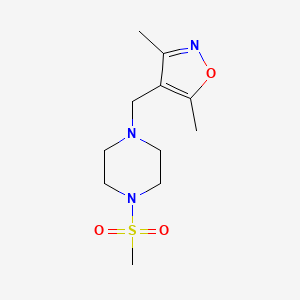
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide](/img/structure/B2995657.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2995658.png)
